molecular formula C7H6BrN3O3 B13683249 2-Bromo-4-nitrobenzohydrazide

2-Bromo-4-nitrobenzohydrazide

Cat. No.: B13683249
M. Wt: 260.04 g/mol
InChI Key: WPEBNDFQJPLVLE-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrobenzohydrazide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This benzohydrazide derivative is designed for the development of novel Schiff bases and hydrazone compounds, which are classes of molecules known for their diverse biological activities . Research Applications: This compound serves as a key precursor in the synthesis of hydrazone-based ligands and their metal complexes. These complexes are extensively investigated for their potential applications as antibacterial, antifungal, and antitubercular agents . Furthermore, hydrazone derivatives are explored in the fields of analytical chemistry and biotechnology, and are studied for their anti-inflammatory, anticonvulsant, and anticancer properties . The bromo and nitro substituents on the aromatic ring make this molecule a versatile building block for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Handling and Storage: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

IUPAC Name

2-bromo-4-nitrobenzohydrazide

InChI

InChI=1S/C7H6BrN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(12)10-9/h1-3H,9H2,(H,10,12)

InChI Key

WPEBNDFQJPLVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)NN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of 2-Bromo-4-nitrobenzoic Acid

The most direct and widely reported method for preparing 2-bromo-4-nitrobenzohydrazide involves the reaction of 2-bromo-4-nitrobenzoic acid with hydrazine hydrate. This reaction converts the carboxylic acid group into the corresponding hydrazide:

Reaction Scheme:

$$
\text{2-Bromo-4-nitrobenzoic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

Typical Conditions:

  • Solvent: Ethanol, methanol, or other polar solvents
  • Temperature: Reflux or elevated temperature to facilitate reaction
  • Time: Several hours (varies depending on scale and solvent)
  • Molar ratios: Slight excess of hydrazine to drive reaction completion

This method is straightforward, scalable, and yields the hydrazide in good purity suitable for further synthetic applications.

Synthesis Details and Optimization

While specific reaction parameters such as solvent volume, temperature, and reaction time vary, the key points include:

  • Using hydrazine hydrate in a polar solvent to solubilize both reactants
  • Heating under reflux to accelerate the conversion
  • Monitoring reaction progress by TLC or HPLC to ensure completion
  • Isolation by filtration or crystallization after reaction

No hazardous reagents beyond hydrazine are generally required, which simplifies handling and scale-up.

Related Synthetic Routes and Analogous Preparations

Though direct literature on alternative routes to this compound is limited, insights from related compounds provide context:

  • Bromination/Nitration Precursor Synthesis: The starting 2-bromo-4-nitrobenzoic acid is typically prepared by selective bromination and nitration of benzoic acid derivatives or via halogen exchange reactions.

  • Imidazole Analogues: Some patents and publications describe multi-step syntheses involving protection, bromination (e.g., with N-bromosuccinimide), and deprotection steps for related nitro-bromo heterocycles, indicating the importance of regioselectivity and mild conditions to avoid side products.

  • Scale-Up Considerations: Improved kilogram-scale syntheses of related 2-bromo-4-nitro compounds emphasize safe, facile reactions with high yields and purity, which can inform process optimization for benzohydrazide derivatives.

Comparative Data Table of Preparation Methods

Preparation Aspect Hydrazinolysis of 2-Bromo-4-nitrobenzoic Acid Multi-step Bromination/Protection (Analogous)
Starting Material 2-Bromo-4-nitrobenzoic acid 2-Nitroimidazole derivatives
Reagents Hydrazine hydrate Sodium hydride, N-bromosuccinimide, acids
Solvent Ethanol, methanol THF, DMF, DCM
Reaction Conditions Reflux, several hours Room temperature to mild heating, hours to days
Yield Generally high (not explicitly quantified) Moderate to high, with purification challenges
Scalability Good Demonstrated at kilogram scale for analogues
Purity and Side Products Minimal side products Potential for dibrominated side products
Safety and Handling Moderate (hydrazine is toxic) Requires careful handling of reactive reagents

Research Findings and Considerations

  • The hydrazinolysis method is favored for its simplicity and directness in producing this compound.

  • The presence of both bromine and nitro substituents influences reactivity and solubility, which must be accounted for in reaction optimization.

  • Analogous synthetic strategies for related nitro-bromo heterocycles highlight the importance of selective bromination and mild deprotection steps to maintain product integrity.

  • No comprehensive alternative synthetic routes specifically for this compound beyond hydrazinolysis are currently documented in reliable English literature sources.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in electrophilic reactions, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The following table highlights key structural analogs of 2-bromo-4-nitrobenzohydrazide, emphasizing substituent diversity and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents CAS No. Source
3-Bromo-4-methylbenzohydrazide C₈H₉BrN₂O 229.08 –Br (position 3), –CH₃ (4) 515143-79-0
4-Bromo-2-nitrobenzaldehyde C₇H₄BrNO₃ 230.02 –Br (4), –NO₂ (2), –CHO 5551-12-2
5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide C₁₈H₂₀BrN₃O₂ 398.28 –Br (5), –OH (2), diethylamino 303065-97-6
4-Bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide C₁₄H₉Br₃N₂O₃ 515.95 –Br (4), three –Br, –OH N/A
Key Observations:
  • Electron-Withdrawing Groups : The nitro group in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic reactions (e.g., Schiff base formation). This contrasts with 3-bromo-4-methylbenzohydrazide (), where the methyl group (–CH₃) is electron-donating, reducing reactivity.
  • Lipophilicity : Bromine substituents increase molecular weight and lipophilicity, as seen in 4-bromo-2-nitrobenzaldehyde () and the dibromo analog (). This property is critical for membrane permeability in bioactive molecules.

Physical and Chemical Properties

  • Solubility : Bromine and nitro groups reduce aqueous solubility. For instance, 4-bromo-2-nitrobenzaldehyde () is sparingly soluble in water but dissolves in polar organic solvents like DMSO.
  • Thermal Stability: Nitro groups may decrease thermal stability compared to non-nitro analogs. However, bromine’s bulky nature can enhance crystalline packing, as observed in SHELX-refined structures ().

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-4-nitrobenzohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of 2-bromo-4-nitrobenzoic acid hydrazide with substituted benzaldehydes under reflux in ethanol. Optimization involves adjusting reaction time (typically 6–12 hours), temperature (70–80°C), and stoichiometry (1:1 molar ratio of hydrazide to aldehyde). Monitoring via TLC and purification by recrystallization from ethanol improves yield . For nitro-group stability, avoid strong reducing agents during synthesis.

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodology : Store in airtight containers at 2–8°C, protected from light and moisture. Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 1B/1). Avoid contact with oxidizing agents or strong bases, as bromo-nitro compounds may decompose exothermically .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm hydrazide linkage (N–H ~10–12 ppm) and aromatic protons (δ 7.5–8.5 ppm).
  • FT-IR : Peaks at ~3250 cm1^{-1} (N–H stretch), ~1650 cm1^{-1} (C=O), and ~1520/1340 cm1^{-1} (NO2_2).
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]+^+) and bromine isotope pattern (1:1 ratio for 79Br/81Br^{79}Br/^{81}Br) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for materials science applications?

  • Methodology : Use density-functional theory (DFT) with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and nitro-group charge distribution. The Colle-Salvetti correlation-energy formula can refine electron density maps for reactivity analysis . Compare results with experimental UV-Vis and cyclic voltammetry data.

Q. What strategies resolve contradictions in crystallographic data for hydrazide derivatives like this compound?

  • Methodology : If X-ray diffraction (SHELX-refined) data conflicts with NMR/IR, re-evaluate crystal packing effects (e.g., hydrogen bonding in (E)-4-bromo-N’-(4-hydroxybenzylidene) analogs ). Use Rietveld refinement for powder samples or co-crystallization with heavy atoms (e.g., Br itself) to enhance resolution .

Q. How can researchers design bioactivity assays for this compound targeting enzyme inhibition?

  • Methodology :

  • In vitro : Test against acetylcholinesterase or urease via Ellman’s method (IC50_{50} determination). Use kinetic assays (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .
  • In silico : Molecular docking (AutoDock Vina) with protein targets (e.g., PDB: 1E66) to validate binding affinity at nitro/bromo-substituted sites .

Q. What synthetic routes enable functionalization of this compound for coordination chemistry studies?

  • Methodology : React with transition metals (e.g., Cu(II), Co(II)) in DMF/MeOH to form chelates. Characterize via molar conductivity (non-electrolytic behavior) and magnetic susceptibility. Single-crystal XRD can confirm octahedral or square-planar geometries, as seen in analogous bromo-hydrazide complexes .

Contradiction Analysis

  • Example : Discrepancy between theoretical (DFT) and experimental UV-Vis spectra.
    • Resolution : Re-optimize geometry with solvent effects (e.g., IEFPCM model) and include spin-orbit coupling for bromine’s heavy-atom effect .

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